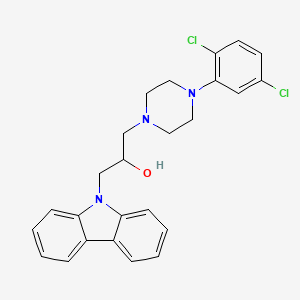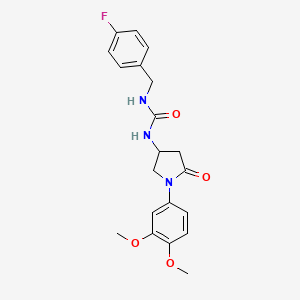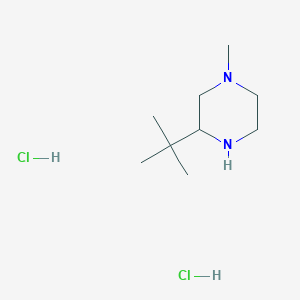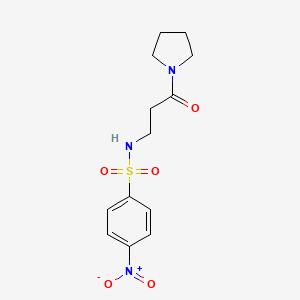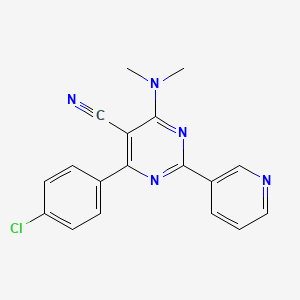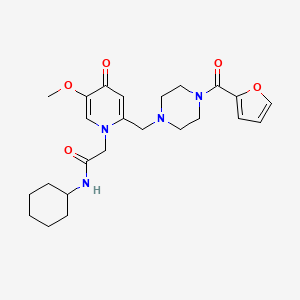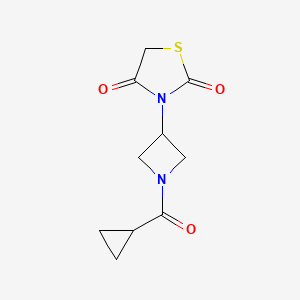
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered, heterocyclic compound. Chemically, the thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH 2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve Knoevenagel condensation . The synthesized compounds were tested for the inhibition of lipid peroxidation as well as for the inhibition of soy lipoxygenase enzyme activity .Aplicaciones Científicas De Investigación
Biological Activity and Potential Therapeutic Uses
Biological Activities and Therapeutic Potential : The derivatives of thiazolidine-2,4-dione, including compounds with structural similarity to 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione, have been extensively studied for their diverse biological activities. They exhibit antibacterial activity against various strains, with some compounds showing good to excellent activity, especially those bearing pyridine or piperazine moieties. Additionally, compounds with piperazine moieties also display antifungal properties. Interestingly, these compounds generally do not exhibit high cytotoxic activity, indicating a potential for therapeutic uses with lower side effects (Mohanty et al., 2015).
Anticancer and Antimicrobial Potentials : Another study focused on thiazolidinone and azetidinone analogues, emphasizing their antimicrobial activity against multidrug-resistant strains and cytotoxic activity against various cancer cell lines. The findings suggest that certain thiazolidinone and azetidinone analogues are potent antimicrobial and anticancer agents. The more efficient performance of azetidinones in these capacities compared to thiazolidinones derivatives is particularly noteworthy (Hussein et al., 2020).
Synthesis and Medicinal Applications : The synthesis and biological evaluation of novel thiazolidine-2,4-dione derivatives demonstrate significant inhibitory effects on inflammatory markers. For example, some compounds exhibit superior anti-inflammatory effects compared to commercial drugs, indicating their potential as therapeutic agents for inflammatory diseases. The study also highlights the protective properties of these compounds in animal models of inflammation (Ma et al., 2011).
Anticancer Activities : Hydantoin derivatives, closely related to thiazolidine-2,4-dione structures, have been studied for their potential as cancer therapeutic agents. Novel spirohydantoin compounds were found to exhibit cytotoxic effects on various leukemic cell lines and were observed to induce apoptosis via activation of the mitochondrial pathway, highlighting their potential in leukemia therapy (Kavitha et al., 2009).
Chemical Synthesis and Drug Design
Chemical Synthesis and Mechanisms : Studies on the synthesis of related compounds, such as azetidine-2-ones and thiazolidine-2,4-diones, provide insights into their chemical properties and potential applications in drug design and development. For example, the reaction of 1-azabicyclo[1.1.0]butane with activated amides under specific conditions yields compounds with potential as key intermediates for the preparation of new antibiotics (Hayashi et al., 2009).
Drug Design and Antimicrobial Activity : The synthesis of novel azetidin-2-ones and thiazolidin-4-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents highlights the structural importance of the cyclopropyl group in enhancing antimicrobial activity. These studies, including molecular docking and determination of cell wall synthesis inhibition, contribute to the understanding of the mechanism of action and the potential for drug design (Patel et al., 2014).
Antimycobacterial Activity : The investigation of hybrid arylidene thiazolidine-2,4-diones for their antimycobacterial activity against Mycobacterium tuberculosis provides insights into the potential use of thiazolidine-2,4-dione derivatives in treating tuberculosis. The study found that most compounds displayed moderate to good activity, with some being significantly more active than standard drugs, offering a new avenue for antimycobacterial drug development (Ponnuchamy et al., 2014).
Mecanismo De Acción
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, thereby promoting targeted gene expression . In terms of antimicrobial action, they inhibit the function of cytoplasmic Mur ligases .
Biochemical Pathways
Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
In-silico adme studies of a series of thiazolidin-2,4-dione derivatives revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
A series of thiazolidin-2,4-dione derivatives were evaluated for their antioxidant, anticancer, and antimicrobial potential . The results revealed that all the screened derivatives possess mild anticancer potential .
Direcciones Futuras
The future directions for research on “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. Additionally, more environmentally friendly methods of synthesis could be explored .
Propiedades
IUPAC Name |
3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVTUFZLZGPSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)
